Evidence Item 1: Optimized Lipophilicity Profile for Membrane Permeability and Bioavailability
The compound exhibits a predicted LogP value of 1.47 to 2.18, a range considered optimal for balancing aqueous solubility and passive membrane permeability, a key parameter in drug discovery . This contrasts sharply with more lipophilic analogs like 4-Formyl-2-methoxyphenyl benzoate (LogP ~2.6-3.2) which may suffer from poor solubility, and more hydrophilic analogs like 4-Formyl-2-methoxyphenyl acetate (LogP ~0.8-1.6) which may exhibit poor membrane penetration [1]. The cyclopropane ester offers a precise lipophilic midpoint relative to these common alternatives.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 1.47 - 2.18 |
| Comparator Or Baseline | 4-Formyl-2-methoxyphenyl acetate: LogP 0.8 - 1.6; 4-Formyl-2-methoxyphenyl benzoate: LogP 2.6 - 3.2 |
| Quantified Difference | Target compound is ~0.5-1.5 LogP units lower than the benzoate analog and ~0.5-1.0 LogP units higher than the acetate analog. |
| Conditions | Predicted values generated using ACD/Labs Percepta Platform and EPISuite (v1.67). |
Why This Matters
This specific LogP window is critical for oral bioavailability and cell-based assay performance, making it a more suitable lead-like scaffold than either the overly lipophilic benzoate or overly hydrophilic acetate analogs.
- [1] Chembase. (n.d.). 4-formyl-2-methoxyphenyl acetate. Retrieved June 11, 2024. View Source
